molecular formula C13H12INO3S2 B4999653 3-ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4999653
M. Wt: 421.3 g/mol
InChI Key: PNCFRGPPPSJTMV-POHAHGRESA-N
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Description

3-ethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as ETPTZ and belongs to the class of thiazolidin-4-one derivatives. The unique chemical structure of ETPTZ makes it an interesting compound to study for its potential applications in various fields.

Mechanism of Action

The mechanism of action of ETPTZ is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. ETPTZ has also been found to scavenge free radicals and prevent lipid peroxidation, which are key factors in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that ETPTZ has various biochemical and physiological effects on cells and tissues. The compound has been found to induce apoptosis in cancer cells, inhibit the proliferation of tumor cells, and reduce the production of pro-inflammatory cytokines. ETPTZ has also been found to improve glucose uptake and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

ETPTZ has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. ETPTZ is also stable under various conditions, which makes it suitable for long-term storage. However, the limitations of ETPTZ include its low solubility in water and limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on ETPTZ. One potential direction is the development of new drug formulations that improve the bioavailability and efficacy of the compound. Another direction is the investigation of the potential neuroprotective effects of ETPTZ, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of ETPTZ and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, ETPTZ is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been extensively studied for its antioxidant and anti-inflammatory properties and has shown promise for the development of new drugs for the treatment of various diseases. Despite its limitations, ETPTZ remains an interesting compound for future research and has several potential directions for further investigation.

Synthesis Methods

The synthesis of ETPTZ involves the condensation reaction between 4-hydroxy-3-iodo-5-methoxybenzaldehyde and ethyl isothiocyanate in the presence of a base. The reaction yields a yellow solid that is purified using recrystallization. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

ETPTZ has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit potent antioxidant and anti-inflammatory properties. These properties make ETPTZ a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3S2/c1-3-15-12(17)10(20-13(15)19)6-7-4-8(14)11(16)9(5-7)18-2/h4-6,16H,3H2,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCFRGPPPSJTMV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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